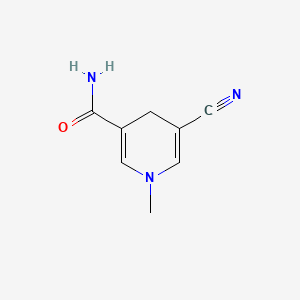
5-cyano-1-methyl-4H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-1-methyl-4H-pyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and carboxamide functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-4H-pyridine-3-carboxamide typically involves the reaction of cyanoacetamide with methylamine under controlled conditions. One common method involves the following steps:
Cyanoacetylation: Cyanoacetamide is treated with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to form the desired product.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring structure. This step may require heating and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-1-methyl-4H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Compounds with different functional groups replacing the cyano or carboxamide groups.
Applications De Recherche Scientifique
5-cyano-1-methyl-4H-pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-cyano-1-methyl-4H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-1-methyl-1,4-dihydro-2-pyridinecarboxamide: Similar structure but with a different position of the cyano group.
5-Cyano-1-methyl-1,4-dihydro-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-cyano-1-methyl-4H-pyridine-3-carboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
15831-40-0 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 |
Nom IUPAC |
5-cyano-1-methyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h4-5H,2H2,1H3,(H2,10,12) |
Clé InChI |
NPUFZEYCRCTICQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(CC(=C1)C(=O)N)C#N |
Synonymes |
Nicotinamide, 5-cyano-1,4-dihydro-1-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















